methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
Description
Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-29-0) is a heterocyclic compound with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.3 g/mol. Its structure features a cyclohexenone core substituted with a cyano group, a 5-methyl-2-furyl moiety, and a glycinate methyl ester (Figure 1). The compound is characterized by its SMILES notation: COC(=O)CNC1=C(C#N)C(=O)CC(c2ccc(C)o2)C1 .
Properties
IUPAC Name |
methyl 2-[[2-cyano-5-(5-methylfuran-2-yl)-3-oxocyclohexen-1-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQWNNNRDUGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molar Mass | 302.33 g/mol |
| CAS Number | 1428139-29-0 |
| Density | 1.23 g/cm³ (predicted) |
| Boiling Point | 503.2 °C (predicted) |
| pKa | 0.70 (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexenone framework and subsequent functionalization to introduce the cyano and methyl groups. The detailed synthetic pathway is critical for ensuring the purity and activity of the final product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, compounds exhibiting similar structures have shown promising results against a range of pathogenic bacteria and fungi:
- Gram-positive Bacteria: Compounds demonstrated selective action against Micrococcus luteus.
- Gram-negative Bacteria: Effective against clinical strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .
The structure–activity relationship (SAR) analysis indicates that modifications to the furan and cyclohexene moieties can significantly enhance biological activity.
Cytotoxicity
In vitro assays have assessed the cytotoxic effects of related compounds on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast). Results indicated that some derivatives possess moderate cytotoxicity, suggesting potential applications in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies revealed:
- Strong binding affinities due to multiple hydrogen bonds with critical amino acid residues.
- Potential for inhibition comparable to established antibiotics like ciprofloxacin, highlighting its therapeutic potential .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focusing on a derivative closely related to methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohexenone] reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC value lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation into cytotoxicity revealed that specific analogs induced apoptosis in cancer cell lines, with IC50 values indicating effective concentration ranges that could be further explored for therapeutic development.
Comparison with Similar Compounds
Ethyl Ester Variant: Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
- Molecular Formula : C₁₆H₁₈N₂O₄
- Molecular Weight : ~302.3 g/mol
- Key Differences : Replacement of the methyl ester (-OCH₃) with an ethyl ester (-OCH₂CH₃).
- Reduced hydrolysis rate compared to the methyl ester, as ethyl esters are generally more stable under physiological conditions .
- Synthesis : Similar to the methyl variant, but uses ethyl glycinate hydrochloride (yield: 88%) .
Thienyl-Substituted Analog: Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
- Molecular Formula : C₁₅H₁₆N₂O₃S
- Molecular Weight : 304.4 g/mol
- Key Differences : Replacement of the furyl oxygen atom with sulfur (thienyl group).
- Thienyl groups are more polarizable than furyl, which could influence binding affinity in enzyme-targeted applications .
Pyridinyl-Based Derivatives
- Example: Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate
- Molecular Formula : C₁₂H₁₁N₃O₂
- Molecular Weight : 229.2 g/mol
- Key Differences: Replacement of the cyclohexenone-furyl system with a pyridinyl-ethenyl group.
- Impact: The pyridine ring introduces basicity (pKa ~5), enabling pH-dependent solubility. Higher synthetic efficiency (yield: 89%) compared to furyl/cyclohexenone systems, as seen in reactions with Bredereck’s reagent .
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key transformations:
- Formation of the cyclohexenone ring with appropriate substitution.
- Introduction of the cyano group at position 2.
- Attachment of the 5-methyl-2-furyl substituent at position 5.
- Esterification or amidation to introduce the methyl glycinate moiety.
Reported Preparation Approaches and Conditions
While direct protocols for methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate are scarce, analogous compounds such as ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-05-2) share similar structural features and can guide the synthetic approach.
Key Steps and Conditions (Inferred from Analogous Syntheses):
- Cyclohexenone Core Formation: Typically achieved via cyclization reactions or Michael additions involving 1,3-dicarbonyl compounds and furyl-substituted precursors.
- Cyano Group Introduction: Often introduced by nucleophilic substitution or via Knoevenagel condensation using cyanoacetic acid derivatives.
- Glycinate Ester Formation: Esterification reactions using methyl glycinate or its derivatives under mild acidic or basic conditions.
Experimental Conditions from Related Compounds
From related cyanoacetamide derivatives synthesis, the following experimental conditions are informative:
| Parameter | Details |
|---|---|
| Solvent | Isopropanol or N,N-dimethylformamide (DMF) |
| Temperature | Reflux conditions (~80-100°C) or controlled cooling (10-20°C) during reagent addition |
| Reagents | Triethylorthoformate for condensation; cyanoacetic acid derivatives; substituted anilines |
| Reaction Time | Overnight reflux or 2 hours at controlled temperature |
| Workup | Filtration of precipitates, washing with isopropanol or water, drying under reduced pressure |
| Purification | Suspension in hot ethyl acetate followed by hexane addition or recrystallization |
These conditions are derived from synthesis of related cyano-substituted acrylamides and glycine derivatives.
Detailed Example of Preparation (Adapted from Analogous Synthesis)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Suspension of cyanoacetamide derivative in isopropanol under nitrogen atmosphere | 5 g cyanoacetamide derivative in 400 mL isopropanol |
| 2 | Addition of substituted furyl amine or related precursor | 5.8 g 3-iodo-p-anisidine or furyl amine analog |
| 3 | Dropwise addition of triethylorthoformate | 8.6 mL triethylorthoformate added slowly at reflux |
| 4 | Heating at reflux overnight | Ensures completion of condensation reaction |
| 5 | Cooling and filtration of precipitated product | White/yellow solid collected, washed with isopropanol, dried under vacuum at ~40°C |
| 6 | Purification by recrystallization or suspension in hot ethyl acetate followed by hexane addition | Yields 54-85% of product depending on substituents and reaction specifics |
Analytical Data Supporting Preparation
Summary Table of Preparation Parameters from Related Compounds
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvent | Isopropanol, DMF | Polar protic/aprotic solvents used |
| Temperature | 10-20°C (addition), reflux (reaction) | Controlled addition at low temp, reflux for reaction |
| Reaction Time | 2 hours to overnight | Longer times favor completion |
| Yield | 54-85% | Dependent on substituents and purification |
| Purification | Filtration, recrystallization | Standard organic purification techniques |
| Analytical Confirmation | MS, melting point, elemental analysis | Confirms structure and purity |
Q & A
Q. Table 1. Key Synthetic Parameters for Glycinate Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑↑ (75–85%) |
| Base | DBU (2 equiv) | ↑ Steric control |
| Temperature | 60°C, 12 hr | Balances kinetics |
| Coupling Reagent | EDCl/HOBt (1.2 equiv) | ↑ Amide formation |
Q. Table 2. Spectroscopic Benchmarks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 5-Methyl-2-furyl | 6.25 (d, J=3 Hz) | 110.5 (C-O) | 1600 |
| Cyclohexenone C=O | - | 208.7 | 1730 |
| Cyano (CN) | - | 118.3 | 2245 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
